Nemazoline hydrochloride

Description

Historical Context and Early Preclinical Characterization

Early preclinical research on nemazoline (B135616) hydrochloride, also referred to as A-57219, established its profile as a nasal decongestant. ncats.io A notable study in 1987 compared its efficacy and duration of action to oxymetazoline (B75379) in canine nasal mucosa, both in vitro and in vivo. ncats.io The findings suggested that nemazoline hydrochloride was more effective and longer-acting than oxymetazoline in this animal model. ncats.io

Further preclinical characterization in dogs indicated that intranasal administration of this compound resulted in limited mucosal absorption, as systemic effects were absent even at concentrations 1000 times higher than that required for a local decongestant effect. ncats.io Additionally, a 15-day study in rats involving nasal administration at a high concentration showed no evidence of mucosal tissue toxicity or systemic effects, providing early insights into its localized action in these animal models. ncats.io

Pharmacological Classification and Research Significance in Adrenergic Receptor Modulation

This compound is classified as a selective α-adrenergic agent with a distinct dual activity: it acts as an agonist at α1-adrenergic receptors and as an antagonist at α2-adrenergic receptors. ncats.iomedchemexpress.com This dual-action mechanism is of significant interest in preclinical research. The α1-agonist activity is responsible for the contraction of capacitance vessels, leading to its decongestant effect. medchemexpress.com Simultaneously, its α2-antagonist activity is proposed to block the constriction of resistance vessels mediated by endogenous noradrenaline, which could prevent a compromise in blood flow. medchemexpress.com

The adrenergic system, comprising α and β receptors, plays a crucial role in regulating various physiological functions. mdpi.com Adrenergic receptors are G-protein coupled receptors that respond to neurotransmitters like norepinephrine (B1679862) and epinephrine (B1671497). mdpi.com Preclinical research into compounds like this compound that modulate these receptors is vital for understanding their potential physiological effects. The modulation of adrenergic receptors can influence a wide range of processes, making them a key target in drug discovery and development. mdpi.com

The imidazoline (B1206853) structure of this compound also places it within a class of compounds that can interact with imidazoline receptors, which are distinct from adrenergic receptors. patsnap.comnih.gov While the primary focus of nemazoline research has been on its adrenergic activity, its imidazoline backbone suggests a potential for interaction with these alternative receptor systems, a facet that could be explored in future preclinical investigations.

Overview of Current Preclinical Research Landscape for this compound

The current preclinical research landscape for this compound appears to be focused on its well-established vasoconstrictive effects, primarily in the context of its potential as a nasal decongestant. ontosight.aincats.iomedchemexpress.com Preclinical studies have utilized various in vitro and in vivo models to characterize its pharmacological activity.

In Vitro Studies: Radioligand binding assays have been instrumental in defining the receptor affinity profile of nemazoline. These studies have quantified its binding affinity for both α1 and α2-adrenergic receptors. ncats.io For instance, one study reported a Ki value of 553 nM for the α1 receptor and 25 nM for the α2 receptor. ncats.io Such in vitro binding data are crucial for understanding the compound's mechanism of action at the molecular level.

In Vivo Animal Models: Preclinical in vivo research has primarily involved animal models to assess the physiological effects of this compound. ncats.io Canine and rat models have been used to evaluate its efficacy as a nasal decongestant and to observe its local and systemic effects. ncats.ionih.gov These studies are essential for bridging the gap between molecular interactions and physiological responses in a living organism.

Preclinical Research Findings Summary

| Research Area | Key Findings | References |

|---|---|---|

| Early Characterization | More effective and longer-acting than oxymetazoline in canine nasal mucosa. | ncats.io |

| Pharmacological Profile | Selective α1-adrenergic agonist and α2-adrenergic antagonist. | ncats.iomedchemexpress.com |

| Receptor Binding (in vitro) | Ki values of 553 nM (α1) and 25 nM (α2). | ncats.io |

| In Vivo Studies | Demonstrated local decongestant effect with limited systemic absorption in dogs and no mucosal toxicity in rats at high concentrations. | ncats.io |

The ongoing preclinical evaluation of compounds like this compound is fundamental to the broader field of drug discovery. ppd.comresearchgate.net These non-clinical studies provide the foundational knowledge required before any consideration of progression to human trials. criver.comprofil.com The use of animal models remains a critical component of this process, allowing for the investigation of complex physiological interactions. scantox.compharmaron.comnih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

111073-18-8 |

|---|---|

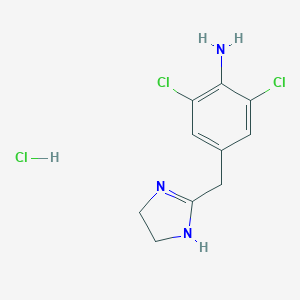

Molecular Formula |

C10H12Cl3N3 |

Molecular Weight |

280.6 g/mol |

IUPAC Name |

2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride |

InChI |

InChI=1S/C10H11Cl2N3.ClH/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9;/h3-4H,1-2,5,13H2,(H,14,15);1H |

InChI Key |

ASIGTNNPGBMHLP-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl |

Canonical SMILES |

C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl |

Synonyms |

2-(4-amino-3,5-dichlorobenzyl)imidazoline A 57219 A-57219 |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Modifications of Nemazoline Hydrochloride

Established Synthetic Pathways for Nemazoline (B135616) Hydrochloride

The synthesis of nemazoline hydrochloride fundamentally involves the construction of the core imidazoline (B1206853) ring and its subsequent functionalization. ontosight.ai While specific, detailed step-by-step synthetic procedures for this compound are not extensively documented in publicly available literature, general methods for the synthesis of 2-substituted imidazolines can be inferred.

A common and established route for creating the 2-imidazoline ring structure involves the reaction of a nitrile with ethylenediamine (B42938). In the context of this compound, this would likely involve the reaction of a suitably substituted benzyl (B1604629) cyanide derivative with ethylenediamine or a protected form of ethylenediamine, followed by cyclization to form the imidazoline ring. The starting material would be a derivative of 4-amino-3,5-dichlorophenylacetonitrile. The final step would involve the formation of the hydrochloride salt, typically by treating the free base with hydrochloric acid. orgsyn.org

Another potential pathway could involve the reaction of an appropriate carboxylic acid or its derivative (such as an acyl chloride or ester) with ethylenediamine. This would form an N-acylethylenediamine intermediate, which would then undergo cyclization, often under dehydrating conditions, to yield the desired 2-substituted imidazoline. The formation of the hydrochloride salt would follow. nih.gov

The choice of a specific synthetic route would be dictated by factors such as the availability and stability of starting materials, reaction yields, and the ease of purification. ontosight.ai

Design and Synthesis of this compound Analogues and Derivatives

The exploration of this compound analogues and derivatives is a key area of research aimed at understanding structure-activity relationships and potentially discovering compounds with modified or improved properties. The design of these analogues typically focuses on modifications at three primary sites: the phenyl ring, the amino group, and the imidazoline ring.

Table 1: Potential Modifications for this compound Analogues

| Modification Site | Potential Changes | Rationale for Modification |

| Phenyl Ring | Alteration of substituent type (e.g., fluoro, bromo) | To investigate the influence of electronic and steric effects on receptor binding. |

| Alteration of substituent position | To probe the spatial requirements of the receptor binding pocket. | |

| Amino Group | Acylation, alkylation, or replacement with other functional groups | To explore the role of the amino group in receptor interaction and to modify physicochemical properties such as solubility and lipophilicity. |

| Imidazoline Ring | Ring expansion or contraction (e.g., to a tetrahydropyrimidine (B8763341) or aziridine) | To assess the importance of the five-membered ring for activity. |

| Substitution on the ring nitrogens | To modulate basicity and receptor affinity. |

The synthesis of these analogues would follow similar chemical principles to those used for this compound, with the appropriate selection of modified starting materials. For instance, to synthesize an analogue with different halogen substituents on the phenyl ring, the corresponding substituted phenylacetonitrile (B145931) or phenylacetic acid would be used as the starting material.

Optimization of Synthetic Yields and Purity for Research Applications

For research purposes, obtaining this compound in high yield and purity is crucial for accurate and reproducible biological testing. Optimization of the synthetic process involves a systematic investigation of various reaction parameters.

Key areas for optimization include:

Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. For the cyclization step, a solvent that facilitates the removal of water can drive the reaction to completion.

Catalyst: The use of appropriate catalysts, such as acid or base catalysts, can accelerate the rate of key steps in the synthesis.

Reaction Temperature and Time: Careful control of temperature and reaction duration is essential to maximize the formation of the desired product while minimizing the formation of byproducts.

Purification Techniques: Post-synthesis purification is critical for achieving high purity. Common methods include recrystallization, which is effective for removing impurities from solid products. orgsyn.org The choice of recrystallization solvent is crucial and is often determined empirically. Column chromatography is another powerful technique for separating the desired compound from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) can be employed for analytical assessment of purity and for preparative purification of smaller quantities.

Table 2: Parameters for Optimization of this compound Synthesis

| Parameter | Objective | Methods |

| Yield | Maximize the amount of product formed. | - Optimization of reagent stoichiometry. - Screening of solvents and catalysts. - Control of reaction temperature and time. |

| Purity | Minimize the presence of impurities. | - Development of effective work-up procedures. - Optimization of recrystallization conditions. - Implementation of chromatographic purification methods. |

For research applications, a purity of >98% is often desired. hodoodo.com

Iii. Molecular and Cellular Mechanisms of Action of Nemazoline Hydrochloride

Adrenergic Receptor Interaction Profiling

Nemazoline (B135616) hydrochloride exhibits a distinct profile of interaction with adrenergic receptors, acting as a modulator of their activity. targetmol.com Adrenergic receptors are a class of G protein-coupled receptors that are targets of catecholamines like norepinephrine (B1679862) and epinephrine (B1671497). medchemexpress.com They are broadly classified into alpha (α) and beta (β) types, which are further divided into subtypes. patsnap.com

Nemazoline hydrochloride functions as an agonist at alpha-1 (α1) adrenergic receptors. targetmol.comncats.io An agonist is a substance that binds to a receptor and activates it to produce a biological response. wikipedia.org The activation of α1-adrenergic receptors by an agonist like nemazoline initiates a specific signaling cascade within the cell. wikipedia.orgnih.gov This process involves the activation of the enzyme phospholipase C, which in turn leads to the generation of two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov The subsequent increase in intracellular calcium is a key outcome of this pathway. nih.gov

In contrast to its effect on alpha-1 receptors, this compound acts as an antagonist at alpha-2 (α2) adrenergic receptors. targetmol.comncats.io An antagonist binds to a receptor but does not activate it, thereby blocking the action of agonists. patsnap.com The α2-adrenergic receptors are typically associated with sympatholytic properties, meaning their activation can decrease sympathetic nervous system activity. wikipedia.org By acting as an antagonist, this compound prevents the binding of endogenous agonists like norepinephrine and epinephrine to α2 receptors. ncats.ionih.gov The normal activation of α2 receptors leads to the inhibition of the enzyme adenylate cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov this compound's antagonism at this receptor would therefore prevent this decrease in cAMP.

Alpha-1 Adrenergic Receptor Agonism

Receptor Binding Kinetics and Affinity Studies (e.g., Radioligand Binding Assays)

The interaction of this compound with adrenergic receptors can be quantified through receptor binding kinetics and affinity studies. A common method for this is the radioligand binding assay. umich.edu In these assays, a radioactively labeled compound (radioligand) is used to measure its binding to a specific receptor. umich.edu By competing with the radioligand, the affinity of an unlabeled compound like this compound can be determined. giffordbioscience.com

The affinity of a ligand for its receptor is often expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. excelleratebio.com For this compound, radioligand binding assays have provided specific Ki values for its interaction with adrenergic receptors. ncats.io

Below is a data table summarizing the binding affinity of this compound for alpha-1 and alpha-2 adrenergic receptors.

| Receptor | Interaction Type | Ki Value |

| Adrenergic Receptor Alpha-1 | Agonist | 576.0 nM |

| Adrenergic Receptor Alpha-2 | Antagonist | 29.0 nM |

| Data sourced from Inxight Drugs ncats.io |

These values indicate that this compound has a significantly higher affinity for the alpha-2 adrenergic receptor, where it acts as an antagonist, compared to the alpha-1 adrenergic receptor, where it functions as an agonist. ncats.io

Downstream Signaling Pathway Modulation Mediated by this compound

The binding of this compound to adrenergic receptors initiates a series of downstream signaling events within the cell.

As an alpha-1 adrenergic agonist , this compound triggers the Gq-protein-coupled receptor pathway. nih.gov This leads to the activation of phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). nih.gov IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. nih.gov DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates various cellular proteins, leading to a physiological response. medchemexpress.eu

As an alpha-2 adrenergic antagonist , this compound blocks the Gi-protein-coupled receptor pathway. nih.gov Normally, the activation of α2 receptors inhibits adenylate cyclase, which reduces the production of cyclic adenosine monophosphate (cAMP) from ATP. wikipedia.org By antagonizing this receptor, this compound prevents this inhibition, thereby maintaining or potentially increasing intracellular cAMP levels, depending on the basal activity of adenylate cyclase. nih.gov

Comparative Analysis of Receptor Selectivity with Other Adrenergic Modulators

The receptor selectivity of this compound can be compared with other adrenergic modulators to understand its unique pharmacological profile. Adrenergic modulators can be selective for a single receptor subtype, or non-selective, acting on multiple receptor types. nih.gov

For instance, phenylephrine (B352888) is a well-known selective alpha-1 adrenergic agonist, while clonidine (B47849) is a selective alpha-2 adrenergic agonist. nih.govdrugbank.com In contrast, phentolamine (B1677648) is an example of a non-selective alpha-adrenergic antagonist, blocking both alpha-1 and alpha-2 receptors. nih.gov

This compound's profile is distinct in that it exhibits mixed agonism and antagonism at different alpha-adrenergic receptor subtypes. targetmol.comncats.io It acts as an agonist at alpha-1 receptors and an antagonist at alpha-2 receptors. targetmol.comncats.io This dual activity distinguishes it from many other adrenergic modulators that typically exhibit either agonistic or antagonistic effects across the receptor subtypes they bind to. The selectivity of nemazoline, as indicated by its Ki values, shows a higher affinity for the alpha-2 receptor over the alpha-1 receptor. ncats.io This suggests that its antagonistic effects at alpha-2 receptors may be more potent than its agonistic effects at alpha-1 receptors at similar concentrations.

Iv. in Vitro Pharmacological Investigations of Nemazoline Hydrochloride

Cell-Based Assays for Adrenergic Receptor Activity and Functional Responses

Cell-based assays are fundamental in determining the specific receptor subtypes a compound interacts with and the nature of that interaction (agonist or antagonist). These assays typically use cell lines genetically engineered to express a specific receptor, allowing for a clean assessment of a drug's activity without the confounding variables of a whole organism.

For Nemazoline (B135616) hydrochloride, radioligand binding experiments have been crucial in defining its receptor affinity profile. In these assays, a radioactive ligand known to bind to a specific receptor is used. The ability of the test compound, in this case Nemazoline, to displace the radioligand indicates its affinity for that receptor. Such studies have revealed that Nemazoline hydrochloride exhibits a dual activity. It binds to both α1- and α2-adrenergic receptors. ncats.io

Specifically, Nemazoline demonstrates agonist activity at α1-adrenergic receptors and antagonist activity at α2-adrenergic receptors. ncats.io The binding affinity (Ki), which is an inverse measure of how tightly a ligand binds to a receptor, has been quantified. In radioligand binding experiments, this compound showed an affinity (Ki) for the α1-adrenergic receptor of 553 nM and a higher affinity for the α2-adrenergic receptor with a Ki of 25 nM. ncats.io

Functional cell-based assays, which measure the cellular response following receptor activation—such as changes in intracellular calcium or cyclic AMP (cAMP) levels—are used to confirm whether a ligand acts as an agonist or an antagonist. discoverx.com For an α1-agonist, one would expect to see an increase in intracellular calcium, while an α2-antagonist would block the ability of an α2-agonist to inhibit cAMP production. While the specific outcomes of such functional assays for Nemazoline are not detailed in the available literature, its classification as an α1-agonist and α2-antagonist is based on such in vitro methodologies. ncats.io

Interactive Data Table: Adrenergic Receptor Binding Affinity of Nemazoline

| Receptor Subtype | Interaction Type | Binding Affinity (Ki) |

| Adrenergic Receptor Alpha-1 | Agonist | 576.0 nM ncats.io |

| Adrenergic Receptor Alpha-2 | Antagonist | 29.0 nM ncats.io |

Isolated Tissue and Organ Bath Studies of this compound Effects

Isolated tissue and organ bath studies are a classic pharmacological tool used to assess a compound's effect on physiological function, particularly on smooth muscle contractility. nih.govreprocell.comnih.gov In these experiments, a piece of tissue, such as a blood vessel or airway, is removed and suspended in a temperature-controlled bath containing a physiological solution. adinstruments.comjddtonline.info The contractile or relaxant response of the tissue to the addition of a drug is then measured using a force transducer. reprocell.com

The primary in vitro effect of this compound observed in such studies is vasoconstriction, a direct result of its α1-adrenergic agonist activity. When applied to isolated blood vessels, such as the canine nasal mucosa, Nemazoline induces a contractile response. ncats.io This effect is consistent with the mechanism of action for nasal decongestants, which work by constricting the dilated blood vessels in the nasal passages.

Studies have shown that Nemazoline is not only effective but also long-acting in comparison to other well-known imidazolines like oxymetazoline (B75379) when tested on canine nasal mucosa in vitro. ncats.io This suggests a sustained interaction with the α1-adrenergic receptors on the smooth muscle of the vasculature, leading to a prolonged vasoconstrictor response. The organ bath setup allows for the determination of key pharmacological parameters like potency (often expressed as EC50, the concentration required to produce 50% of the maximum response) and efficacy (the maximum response achievable). While specific EC50 values for Nemazoline from organ bath studies are not widely reported in publicly available literature, its demonstrated effectiveness points to a significant contractile capability. ncats.io

Mechanistic Studies in Cellular Systems Elucidating this compound Action

Mechanistic studies in cellular systems aim to unravel the specific intracellular signaling pathways that a drug triggers after binding to its receptor. For this compound, its action is dictated by the signaling cascades of the adrenergic receptors it targets.

As an α1-adrenergic receptor agonist, Nemazoline's mechanism involves the activation of the Gq/11 type of G-protein. celtarys.com Upon binding of Nemazoline to the α1-receptor, this G-protein activates the enzyme phospholipase C (PLC). PLC, in turn, hydrolyzes a membrane phospholipid called phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ is a key step leading to the contraction of smooth muscle cells, such as those in blood vessels.

Comparative Efficacy and Potency in Diverse In Vitro Models

Comparative studies are essential for understanding the relative therapeutic potential of a new compound. In the case of this compound, in vitro comparisons have been made with other established α-adrenergic agonists, particularly other imidazoline (B1206853) nasal decongestants.

The most cited comparison is with oxymetazoline. In an in vitro model using canine nasal mucosa, Nemazoline was found to be both more effective and longer-acting than oxymetazoline. ncats.io "Effectiveness" in this context refers to the maximal vasoconstrictor response (efficacy), while "longer-acting" points to a more sustained duration of action in the isolated tissue preparation. This superiority in a relevant tissue model suggests a potentially advantageous pharmacological profile.

While a broad range of comparative data across multiple in vitro models is not extensively documented in the literature, the direct comparison with oxymetazoline is significant. ncats.io Potency and efficacy can vary between different compounds based on their chemical structure, which influences receptor binding affinity and the ability to induce a functional response. nih.govnih.gov Factors such as the specific tissue type and the species from which it is derived can also influence the observed potency and efficacy of a drug. researchgate.net For Nemazoline, the available data indicates a strong and sustained α1-agonist-mediated vasoconstrictor effect when compared directly to at least one other common agent in its class. ncats.io

V. in Vivo Preclinical Studies of Nemazoline Hydrochloride in Animal Models

Selection and Justification of Animal Models for Specific Research Questions

The selection of an appropriate animal model is crucial for the relevance and applicability of preclinical findings. medkoo.com In the preclinical evaluation of nemazoline (B135616) hydrochloride, both canine and rodent models were utilized to address specific research questions. ncats.iomedchemexpress.com

Canine Models: Dogs were selected for in-depth studies of the nasal mucosa, both in-vitro and in-vivo. ncats.iomedchemexpress.com The canine nasal cavity presents anatomical and physiological similarities to that of humans, making it a suitable model for assessing the efficacy of nasal decongestants. This model allows for the direct evaluation of a drug's effect on nasal vasculature and airflow, which are the primary targets for a decongestant. The use of dogs enabled researchers to investigate the local decongestant activity and potential for systemic absorption following intranasal administration. ncats.iomedchemexpress.com

Rodent Models: Rats were employed for repeated-dose studies to investigate the compound's effects over a longer duration. ncats.iomedchemexpress.com Rodent models are standard in preclinical toxicology and safety pharmacology studies due to their well-characterized biology, relatively short lifespan, and the availability of established research methodologies. medkoo.com A 15-day study in rats was conducted to assess potential mucosal tissue changes and systemic effects following sustained nasal application. ncats.iomedchemexpress.com

The table below summarizes the animal models used in nemazoline hydrochloride preclinical research and the rationale for their selection.

| Animal Model | Research Question | Justification |

| Dog | Efficacy (decongestant effect), duration of action, systemic absorption | Anatomical and physiological similarities of the nasal mucosa to humans, allowing for relevant pharmacodynamic measurements. |

| Rat | Sub-acute local and systemic effects from repeated administration | Standard model for toxicological assessment; allows for evaluation of tissue effects after a specified duration of treatment. |

Evaluation of Receptor-Mediated Responses in Animal Tissues (e.g., Canine Nasal Mucosa Models)

This compound's mechanism of action is rooted in its interaction with adrenergic receptors. Preclinical studies confirmed that the compound exhibits a unique dual activity profile as a selective α1-adrenergic receptor agonist and an α2-adrenergic receptor antagonist. ncats.iomedchemexpress.com

In tissue preparations from the canine nasal mucosa, this compound demonstrated effective α1-agonist activity, which is responsible for the contraction of capacitance vessels, leading to a decongestant effect. Simultaneously, its α2-antagonist properties were shown to block the constriction of resistance vessels that can be mediated by endogenous norepinephrine (B1679862). This receptor-mediated response was evaluated in the canine nasal mucosa model, which confirmed the compound's efficacy in-vivo. ncats.iomedchemexpress.com The targeted action on these receptors within the nasal vasculature is fundamental to its therapeutic effect as a nasal decongestant.

Assessment of Pharmacodynamic Endpoints in this compound Preclinical Models

Pharmacodynamic (PD) endpoints are used to measure a drug's effect on the body. In the preclinical assessment of this compound, the primary pharmacodynamic endpoint was its efficacy as a nasal decongestant.

Key findings from these assessments include:

Decongestant Efficacy: The primary endpoint was the demonstration of a potent local decongestant effect following intranasal administration in dogs. ncats.iomedchemexpress.com

Duration of Action: A crucial pharmacodynamic parameter for a decongestant is the length of time it remains effective. Studies showed that this compound was long-acting. ncats.iomedchemexpress.com

Systemic Effects: An important secondary endpoint was the lack of systemic cardiovascular effects. Upon intranasal administration to dogs, this compound was found to be devoid of systemic effects at concentrations significantly higher than those required for local decongestion, suggesting limited mucosal absorption. ncats.iomedchemexpress.com

The following table details the key pharmacodynamic endpoints evaluated in preclinical models for this compound.

| Pharmacodynamic Endpoint | Animal Model | Outcome |

| Local Decongestant Effect | Dog | Potent and effective decongestion observed. |

| Duration of Action | Dog | Long-acting profile demonstrated. |

| Systemic Effects | Dog, Rat | No systemic effects observed even at high concentrations. ncats.iomedchemexpress.com |

| Mucosal Tissue Integrity | Rat | No mucosal tissue toxicity after 15 days of administration. ncats.iomedchemexpress.com |

Long-Term Preclinical Investigations in Animal Models (excluding adverse effects data)

While comprehensive long-term chronic toxicity studies are not detailed in the available literature, a 15-day study involving repeated nasal administration was conducted in rats. ncats.iomedchemexpress.com This investigation aimed to understand the consequences of sustained application on the nasal mucosa.

The study utilized a concentration 1000 times greater than that required for nasal decongestion. ncats.iomedchemexpress.com The findings from this investigation showed no evidence of mucosal tissue toxicity or any systemic effects over the 15-day period, indicating a favorable profile for repeated use within this timeframe. ncats.iomedchemexpress.com

Comparative Pharmacological Efficacy in Animal Models (e.g., this compound vs. Oxymetazoline)

To establish the therapeutic potential of a new drug candidate, its efficacy is often compared to existing standard treatments. Preclinical studies for this compound included a direct comparison with oxymetazoline (B75379), a widely used nasal decongestant. ncats.iomedchemexpress.com

The comparative evaluation was performed using the canine nasal mucosa model. The results of this head-to-head comparison demonstrated that this compound (A-57219) was both more effective and longer-acting than oxymetazoline in this in-vivo model. ncats.iomedchemexpress.com This suggests a potential therapeutic advantage for this compound in providing more potent and sustained relief from nasal congestion.

The table below provides a summary of the comparative efficacy findings.

| Compound | Animal Model | Efficacy Finding | Duration of Action |

| This compound | Dog | More effective than oxymetazoline | Longer-acting than oxymetazoline |

| Oxymetazoline | Dog | Less effective than this compound | Shorter-acting than this compound |

Vi. Structure Activity Relationship Sar and Computational Studies of Nemazoline Hydrochloride

Identification of Key Pharmacophoric Features for Adrenergic Receptor Binding

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups in a molecule that are necessary for biological activity. For imidazoline (B1206853) agonists like Nemazoline (B135616), which primarily target α-adrenergic receptors, several key pharmacophoric features have been identified through extensive research on this class of compounds. nih.gov

The fundamental pharmacophore for an α-adrenergic agonist includes:

A Cationic Center: The imidazoline ring of Nemazoline contains a protonatable nitrogen atom. At physiological pH, this nitrogen is ionized, forming a cationic head that is crucial for interacting with a negatively charged residue, typically an aspartate (Asp) in transmembrane helix 3 (TM3) of the adrenergic receptor. uobasrah.edu.iq

An Aromatic Ring: The dichlorinated phenyl ring in Nemazoline serves as a critical aromatic feature. This ring engages in van der Waals and π-π stacking interactions with aromatic amino acid residues, such as phenylalanine (Phe), in the receptor's binding pocket, contributing significantly to binding affinity. mdpi.com

A Bridge/Linker: A methylene (B1212753) (-CH2-) group connects the imidazoline ring to the aromatic system. The nature and length of this linker are important for orienting the cationic and aromatic features correctly within the binding site. conicet.gov.ar

Studies on various α-agonists have refined this model, indicating that the relative position of the protonated amine to the planar aromatic ring is a determining factor for agonist activity. The general model for α-agonists derived from phenylethylamine shows that maximal activity is achieved when a catechol group and a (1R)-hydroxyl group are present, though imidazolines like Nemazoline achieve high affinity through a different but complementary set of interactions. uobasrah.edu.iq

Table 1: Key Pharmacophoric Features for Imidazoline Adrenergic Agonists

| Pharmacophoric Feature | Corresponding Moiety in Nemazoline | Type of Interaction with Receptor |

|---|---|---|

| Cationic Center | Protonated Imidazoline Ring | Ionic bond with Aspartate (e.g., Asp113) |

| Aromatic Feature | 2,6-Dichlorophenyl Ring | π-π stacking, hydrophobic interactions with Phenylalanine, Tyrosine |

| Hydrogen Bond Acceptor | Nitrogen atoms in Imidazoline | Potential hydrogen bonding with Serine residues |

| Hydrophobic/Steric Bulk | Chlorine atoms | van der Waals forces, steric interactions |

Rational Design of Nemazoline Hydrochloride Derivatives based on SAR Insights

Structure-Activity Relationship (SAR) studies systematically investigate how modifications to a drug molecule's structure affect its biological activity. For imidazoline-containing drugs, SAR has been crucial for optimizing affinity and selectivity for α-adrenergic versus imidazoline receptors. ppm.edu.pl Rational design uses these SAR insights to create new derivatives with improved properties. nih.govnih.gov

Key areas of structural modification for imidazoline derivatives include:

Aromatic Portion: Altering the substituents on the phenyl ring can drastically change the selectivity profile. For example, in analogues of the α1-agonist cirazoline (B1222771), the nature of the phenyl substituent determines whether the compound acts as an agonist or antagonist at α2-receptors. nih.gov The 2,6-dichloro substitution pattern, as seen in Nemazoline and Clonidine (B47849), is a classic feature for high α2-adrenergic affinity. pharmacophorejournal.com

Linker/Bridge: The bridge connecting the aromatic and imidazoline rings influences receptor recognition. conicet.gov.ar Studies on cirazoline analogues show that replacing a cyclopropyl (B3062369) ring in the linker with an isopropoxy group can reverse activity at α2-adrenoceptors. nih.gov

Imidazoline Ring Substituents: While less commonly modified, changes to the imidazoline ring itself can impact basicity and interaction with the receptor.

The goal of rational design is often to enhance selectivity for a specific receptor subtype (e.g., α2A vs α2B) or to modulate the balance between adrenergic and imidazoline receptor activity to minimize side effects. ppm.edu.plnih.gov For instance, introducing specific substituents on the phenyl ring of an antagonist was shown to modulate its biological profile to that of an agonist. nih.gov

Table 2: SAR Insights for Rational Design of Imidazoline Derivatives

| Structural Modification | Impact on Activity/Selectivity | Example from Related Compounds |

|---|---|---|

| Aromatic Ring Substitution | ||

| 2,6-dichloro substitution | High α2-adrenergic affinity | Clonidine pharmacophorejournal.com |

| ortho-phenyl substitution | Modulates antagonism to agonism | Biphenyline nih.gov |

| Linker Modification | ||

| Isopropoxy for cyclopropyl | Reverses activity at α2-receptors | Cirazoline analogues nih.gov |

| Biatomic bridge (X) | Determines preferential receptor recognition (α-AR vs I-IR) | General imidazoline scaffold conicet.gov.ar |

| Heterocyclic Moiety | ||

| Imidazoline vs. Pyrroline/Oxazoline | Affects affinity at I1/I2/I3 receptors | General imidazoline scaffold researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov This predictive tool is valuable in drug discovery for estimating the activity of unsynthesized compounds. researchgate.net

For imidazoline ligands, QSAR studies have been performed to predict binding affinity for both α2-adrenergic and imidazoline I1 receptors. nih.govresearchgate.net These models typically use a set of calculated molecular descriptors that represent the physicochemical properties of the molecules.

A statistically significant QSAR model for I1 receptor binding affinity identified three key descriptors:

Distribution Coefficient (logD): A measure of the compound's lipophilicity at a specific pH.

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

Partial Atomic Charges on Heterocyclic Nitrogen (N-charge): Describes the electronic properties of the imidazoline ring.

The developed QSAR model indicated that an increase in lipophilicity (logD) and molar refractivity, combined with a decrease in the partial positive charge on the key nitrogen atoms, leads to better binding affinity for I1 receptors. nih.govresearchgate.net Such models are crucial for guiding the design of new imidazoline analogues with higher selectivity and affinity. nih.govbg.ac.rs

Table 3: Representative QSAR Model for I1 Receptor Affinity in Imidazoline Ligands

| Descriptor | Correlation with Binding Affinity (log(1/Ki)) | Physicochemical Implication |

|---|---|---|

| Distribution Coefficient (logD) | Positive | Increased lipophilicity enhances binding |

| Molar Refractivity (MR) | Positive | Larger, more polarizable molecules may fit the binding site better |

| Average N-Charge | Negative | A lower partial positive charge on imidazoline nitrogens is favorable |

Data derived from QSAR studies on imidazoline receptor ligands. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interaction between a ligand and its receptor at an atomic level. mdpi.comscielo.br

Molecular Docking predicts the preferred orientation (pose) of a ligand when bound to a receptor, along with a score representing the binding affinity. medicine.dp.uanih.gov

Molecular Dynamics (MD) simulations model the movement of the ligand-receptor complex over time, providing insights into its stability and the dynamics of key interactions. mdpi.comnih.govnih.gov

For α-adrenergic agonists, docking studies have been used to screen millions of virtual compounds to identify novel agonists. nih.gov These studies, validated by experimental structures, confirm that imidazoline agonists bind in a pocket formed by several transmembrane helices (TMs), primarily TM3, TM5, TM6, and TM7. mdpi.comnih.gov

Key interactions for imidazoline ligands within the α2A-adrenergic receptor binding site include:

An ionic bond between the protonated imidazoline and Asp113 in TM3.

Hydrogen bonds with Ser200 and Ser204 in TM5.

Aromatic (π-π) stacking with Phe412 in TM7.

MD simulations have been employed to study the stability of these docked poses and to understand the conformational changes in the receptor upon ligand binding. mdpi.comresearchgate.net For example, long-term MD simulations of the α2A-AR were used to generate an ensemble of receptor conformations for virtual screening, leading to the discovery of novel agonists that occupy both the primary (orthosteric) binding site and a secondary (exosite) pocket. mdpi.comnih.gov The calculated binding free energies from these simulations help to rank potential ligands and explain their biological effects. mdpi.comnih.govresearchgate.net

Table 4: Key Amino Acid Residues in α-Adrenergic Receptors Interacting with Imidazoline Ligands

| Receptor Residue | Location | Type of Interaction |

|---|---|---|

| Aspartate (Asp113) | Transmembrane Helix 3 (TM3) | Ionic interaction, Salt bridge |

| Serine (Ser200, Ser204) | Transmembrane Helix 5 (TM5) | Hydrogen bonding |

| Phenylalanine (Phe391) | Transmembrane Helix 6 (TM6) | π-π stacking |

| Tyrosine (Tyr394) | Transmembrane Helix 6 (TM6) | Hydrophobic interaction |

| Phenylalanine (Phe412) | Transmembrane Helix 7 (TM7) | π-π stacking |

Residue numbering based on the α2A-adrenergic receptor structure.

Ligand-Based and Structure-Based Drug Design Approaches for this compound Analogues

The discovery and optimization of analogues of this compound can be pursued through two primary computational drug design strategies: ligand-based and structure-based design. acs.orgosti.govnih.gov

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the target receptor is unknown or not well-defined. It relies on the knowledge of a set of molecules known to bind to the target. researchgate.net

Pharmacophore Modeling: As discussed in section 6.1, a pharmacophore model is built from the common features of active ligands. This model is then used as a 3D query to screen large compound libraries for new molecules that fit the pharmacophore, and thus are likely to be active. researchgate.net

QSAR: As detailed in section 6.3, QSAR models are used to predict the activity of new, untested analogues based on their calculated physicochemical properties, helping to prioritize which compounds to synthesize. mdpi.com

Structure-Based Drug Design (SBDD): This approach leverages the known 3D structure of the target receptor, which has been determined experimentally (e.g., via X-ray crystallography) or modeled (e.g., via homology modeling). mdpi.comacs.org

Molecular Docking & Virtual Screening: Large databases containing millions of chemical compounds can be computationally "docked" into the adrenergic receptor's binding site. nih.gov The compounds are scored based on their predicted binding affinity and fit. Top-scoring "hits" are then selected for experimental testing, a process that has successfully identified novel α2A-AR agonists with new chemical scaffolds. mdpi.comnih.govmdpi.com

De Novo Design: This method involves computationally building a novel ligand piece-by-piece directly within the receptor's binding site to ensure optimal complementarity.

Both LBDD and SBDD have been successfully applied to adrenergic receptors. nih.govresearchgate.net For instance, deep learning methods (a form of LBDD) have been used to generate novel candidate structures for α2a adrenoceptor agonists, which are then assessed using structure-based docking techniques. acs.orgresearchgate.net The integration of these computational strategies provides a powerful pipeline for the discovery of next-generation analogues of Nemazoline with potentially improved therapeutic profiles.

Vii. Advanced Research Methodologies and Analytical Approaches for Nemazoline Hydrochloride Studies

Spectroscopic and Chromatographic Techniques for Compound Analysis in Research

The precise analysis and quantification of Nemazoline (B135616) hydrochloride are foundational to any research endeavor. Spectroscopic and chromatographic techniques are the cornerstone of this analysis, offering high sensitivity, specificity, and reliability.

Spectrophotometric Methods: Ultraviolet-Visible (UV-Vis) spectrophotometry represents a straightforward and accessible method for the quantification of Nemazoline hydrochloride. These methods are often based on the principle that the molecule absorbs light in the UV spectrum. For related compounds like Naphazoline hydrochloride, spectrophotometric methods have been developed for its simultaneous determination with other substances. spectroscopyonline.com These techniques can be enhanced by using chemometric procedures, such as principal component regression (PCR) and partial least squares (PLS), to resolve complex mixtures without prior chemical separation. spectroscopyonline.com The development of a spectrophotometric method typically involves identifying the wavelength of maximum absorbance (λmax) and validating the method according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, and precision. scirp.orgnih.govijdmsrjournal.com

Chromatographic Techniques: Chromatography is indispensable for separating a compound from a complex matrix and for its precise quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a dominant technique in pharmaceutical analysis. For compounds structurally similar to Nemazoline, such as Naphazoline hydrochloride, several HPLC methods have been established. These methods are capable of simultaneously determining the active pharmaceutical ingredient (API) and its related compounds or impurities. waters.comwaters.com A typical HPLC method involves a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and a buffer, with detection using a UV detector. waters.comresearchgate.netjournalgrid.com The validation of such methods ensures their accuracy, precision, linearity, and robustness for routine analysis. waters.comjournalgrid.com

Thin-Layer Chromatography (TLC): TLC, especially when coupled with densitometry, offers a simple and effective alternative for the quantification of pharmaceutical compounds. mdpi.com For Naphazoline HCl, TLC methods have been developed for its simultaneous quantification with other drugs and their impurities, using specific mobile phases and detecting the spots under UV light. researchgate.net

The table below summarizes typical chromatographic conditions used for the analysis of the related compound, Naphazoline hydrochloride, which can serve as a basis for developing methods for this compound.

| Parameter | HPLC Method for Naphazoline HCl |

| Column | XSelect™ CSH C18 |

| Mobile Phase | A combination of buffer and organic solvent (e.g., acetonitrile) |

| Flow Rate | 2.0 mL/min |

| Detection | UV at specified wavelength |

| Temperature | 40 °C |

| Data derived from studies on Naphazoline hydrochloride analysis. waters.comwaters.com |

Advanced Microscopy Techniques for Cellular Localization and Receptor Visualization

Understanding where this compound acts within a cell and how it interacts with its receptors is critical to deciphering its mechanism of action. Advanced microscopy techniques provide the spatial resolution necessary to visualize these events.

Cellular Localization: To determine the subcellular distribution of a compound or its target, fluorescence microscopy is a powerful tool. Confocal Laser Scanning Microscopy (CLSM) and Light-Sheet Fluorescence Microscopy (LSFM) can be used to track fluorescently-tagged versions of the compound or its receptors in living cells and tissues. nih.gov These methods allow for detailed 3D reconstruction of cellular structures and can reveal accumulation in specific organelles or at the plasma membrane. nih.gov For instance, studies on other molecules have successfully used GFP-tagged proteins to monitor their distribution throughout the plant body, localizing them to specific cell types and subcellular compartments like the cortical cytoplasm and plasma membrane. nih.gov

Receptor Visualization: Visualizing the receptors that this compound interacts with, such as adrenergic receptors, is key. Techniques like Single-Molecule Localization Microscopy (SMLM) can overcome the diffraction limit of traditional light microscopy, allowing for visualization of individual receptor molecules and their organization within the cell membrane at the nanoscale (down to 20 nm). bruker.com Another approach involves using fluorescently labeled ligands or antibodies that bind specifically to the receptor of interest. For example, fluorescent probes have been developed to covalently label opioid receptors, allowing for their visualization in living neurons and establishing their distribution in the central nervous system. nih.gov Microfluidic chip-based techniques are also emerging that allow for the visualization and analysis of receptor-ligand interactions at the single-cell level. protocols.io

| Technique | Application in Nemazoline HCl Research | Principle |

| Confocal Microscopy | Visualizing the subcellular localization of Nemazoline HCl's target receptors in 3D. | Uses a pinhole to reject out-of-focus light, enabling optical sectioning of thick specimens. |

| Single-Molecule Localization Microscopy (SMLM) | High-resolution mapping of receptor clusters and stoichiometry on the cell surface. | Achieves super-resolution by precisely localizing individual fluorescent molecules in dense populations. bruker.com |

| Ligand-Directed Labeling | Fluorescently tagging specific receptors in living cells to track their dynamics. | Uses a high-affinity ligand to guide a fluorescent dye to the receptor binding site for covalent labeling. nih.gov |

Proteomic and Transcriptomic Profiling in Response to this compound Exposure

To understand the global cellular response to this compound, researchers can employ "omics" technologies. Proteomics and transcriptomics provide a comprehensive snapshot of the changes in protein and gene expression, respectively, following compound exposure.

Transcriptomic Profiling: Transcriptomics analyzes the complete set of RNA transcripts in a cell or tissue. By comparing the transcriptomes of cells treated with this compound to untreated cells, researchers can identify which genes are up- or down-regulated. This can reveal the signaling pathways and cellular processes affected by the compound. Meta-analyses of multiple transcriptomic datasets from studies on stimuli like exercise have been used to identify consistently responsive genes and pathways in skeletal muscle. nih.govnih.gov This approach could similarly be applied to this compound to build a comprehensive map of its effects on gene expression.

Proteomic Profiling: Proteomics involves the large-scale study of proteins. raybiotech.com Using techniques like mass spectrometry-based proteomic profiling, researchers can identify and quantify thousands of proteins in a sample. nih.gov This allows for the identification of proteins whose expression levels or post-translational modification states change in response to this compound. mdpi.com Such studies can reveal the direct targets of the drug and the downstream signaling cascades it activates or inhibits. For example, proteomic profiling has been used to identify biomarkers and pathways associated with type 2 diabetes risk from large patient cohorts. nih.gov

| 'Omics' Approach | Objective | Potential Findings for Nemazoline HCl |

| Transcriptomics (RNA-Seq) | To quantify gene expression changes upon drug exposure. | Identification of genetic pathways regulated by Nemazoline HCl, such as those involved in vasoconstriction or cell signaling. nih.gov |

| Proteomics (LC-MS/MS) | To quantify protein expression and post-translational modification changes. | Discovery of direct protein targets, off-target effects, and compensatory mechanisms induced by the compound. nih.gov |

Development of Novel In Vitro and In Vivo Research Models for this compound

The development and use of relevant research models are essential for studying the biological effects of this compound in a controlled manner.

In Vitro Models: In vitro (in glass) models use cultured cells to study the effects of a compound at the cellular level. biobide.com These models range from simple 2D cell cultures to more complex 3D organoids and "organ-on-a-chip" systems that better mimic the physiological environment. mdpi.com For a vasoconstrictor like this compound, relevant in vitro models could include primary cultures of vascular smooth muscle cells or endothelial cells. nih.gov These cell-based assays are crucial for initial screening, mechanism-of-action studies, and providing insights into cellular toxicity and effects on signaling pathways. mdpi.com

| Model Type | Example | Application for Nemazoline HCl Research |

| In Vitro | Co-cultures of endothelial and smooth muscle cells | Studying direct effects on vascular cell contraction and signaling pathways. mdpi.com |

| In Vitro | 3D organoids or gut-on-a-chip models | Investigating absorption and metabolism in a system that mimics human organs. mdpi.com |

| In Vivo | Rodent models (rats, mice) | Assessing pharmacokinetic profiles and systemic effects on cardiovascular parameters. biobide.comnuchemsciences.com |

| In Vivo | Custom disease models (e.g., induced inflammation) | Evaluating efficacy in models that replicate specific pathological conditions. virscio.commlm-labs.com |

Bioanalytical Method Development for this compound in Preclinical Matrices

Bioanalytical methods are developed to accurately measure the concentration of a drug and its metabolites in biological fluids or tissues, such as plasma, serum, or urine. researchgate.netscispace.com This is a critical component of preclinical research, especially for pharmacokinetic studies. rfppl.co.in

The development of a robust bioanalytical method is a meticulous process that involves several stages, including sample preparation, chromatographic separation, and detection. rfppl.co.inasiapharmaceutics.info

Sample Preparation: This step is crucial for removing interfering substances from the biological matrix. researchgate.net Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net

Analytical Technique: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, specificity, and throughput. rfppl.co.inresolvemass.ca This technique allows for the precise quantification of the parent drug and its metabolites even at very low concentrations. researchgate.net

Method Validation: Any developed bioanalytical method must be rigorously validated according to regulatory guidelines. scispace.com Validation parameters include accuracy, precision, selectivity, sensitivity (limit of quantification), linearity, and stability of the analyte in the biological matrix. asiapharmaceutics.info

The development of such methods for this compound would be essential for supporting preclinical pharmacokinetic and toxicokinetic studies, providing the data needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile. scispace.com

Emerging Research Perspectives and Future Directions for Nemazoline Hydrochloride

While Nemazoline (B135616) hydrochloride was initially investigated for its properties as a nasal decongestant acting on adrenergic receptors, its full pharmacological potential remains largely unexplored. ncats.io The evolving landscape of drug discovery and development presents new opportunities to re-examine this compound. Future research is shifting towards understanding its effects on alternative molecular targets, exploring its potential for new therapeutic applications, and leveraging advanced methodologies to build a comprehensive pharmacological profile. This section outlines the key emerging perspectives and future research directions for Nemazoline hydrochloride.

Q & A

Q. What are the molecular structure and pharmacological classification of Nemazoline hydrochloride?

this compound (C₁₀H₁₁Cl₂N₃·ClH) is a histamine H₁ receptor antagonist and α-adrenergic agonist, with a molecular weight of 289.6 g/mol. Its SMILES notation is C1C(CC(C(C1Cl)N)Cl)CC2=NCCN2.Cl , reflecting a dichlorophenyl-imidazoline backbone . Pharmacologically, it exhibits dual activity: α₁-adrenergic agonism (vasoconstriction) and α₂-adrenergic antagonism, making it relevant for studying receptor cross-talk .

Q. What are the standard analytical methods for assessing purity and stability of this compound?

Key methods include:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (4.6 mm × 25 cm, 5 µm packing) with a mobile phase of water:acetonitrile (70:30 v/v) and UV detection at 250 nm. System suitability requires resolution ≥2.0 between Nemazoline and related impurities (e.g., dichlorobenzene derivatives) .

- Loss on Drying : Dry at 105°C under vacuum for 3 hours; acceptable weight loss ≤0.5% .

- Heavy Metal Testing : Limit ≤0.001% via USP-compliant sulfide precipitation .

Q. How should this compound be stored to maintain stability?

Store in airtight, light-resistant containers at 15–30°C. Avoid prolonged exposure to humidity, as hygroscopicity may alter dissolution profiles .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in Nemazoline’s dual α-adrenergic activity?

Contradictory reports on its α₁/α₂ activity may arise from tissue-specific receptor density or assay conditions.

- Experimental Design :

- Use isolated tissue models (e.g., rat aorta for α₁, guinea pig ileum for α₂) with controlled buffer pH (7.4) and temperature (37°C).

- Compare dose-response curves with selective antagonists (e.g., prazosin for α₁, yohimbine for α₂) .

- Validate via radioligand binding assays (e.g., ³H-prazosin for α₁ affinity).

- Data Interpretation : Normalize responses to tissue mass and receptor expression levels (qPCR/Western blot) to account for variability .

Q. What methodologies are recommended for impurity profiling of this compound in synthetic batches?

Impurities often include dichlorobenzene derivatives and imidazoline dimers.

- Chromatographic Setup :

- Column: L1 packing (5 µm, 250 mm × 4.6 mm).

- Mobile Phase: Gradient of 0.1% phosphoric acid (A) and acetonitrile (B), 1.7 mL/min flow rate .

- Quantification :

- Prepare reference standards for impurities (e.g., USP Nemazoline Related Compound A RS) .

- Calculate impurity % using:

where = standard concentration, = test sample concentration, = peak area ratios .

Q. How can researchers optimize this compound formulations for in vivo pharmacokinetic studies?

- Excipient Selection : Use viscosity-reducing agents (e.g., pyridoxine hydrochloride at 400 µg/mL) to enhance solubility in aqueous buffers .

- Dosage Form : For intravenous delivery, prepare isotonic solutions (pH 5.0–6.6) with 0.9% NaCl to prevent hemolysis .

Methodological Challenges and Solutions

Q. How to address discrepancies in Nemazoline’s receptor binding data across studies?

- Potential Causes : Variability in assay buffers (e.g., Mg²⁺ concentration affects α₂ affinity) or tissue preparation (fresh vs. frozen).

- Mitigation : Standardize protocols using USP/Ph.Eur. guidelines for buffer composition and tissue handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.